molecular formula C9H5Br2NO2 B12880095 4,4-dibromo-3-phenylisoxazol-5(4H)-one CAS No. 61656-38-0

4,4-dibromo-3-phenylisoxazol-5(4H)-one

Cat. No.: B12880095
CAS No.: 61656-38-0
M. Wt: 318.95 g/mol
InChI Key: IILXAWSHWIMCCP-UHFFFAOYSA-N
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Description

4,4-Dibromo-3-phenylisoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dibromo-3-phenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-2-propyn-1-ol with bromine in the presence of a base, leading to the formation of the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4,4-Dibromo-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield 4,4-dimethoxy-3-phenylisoxazol-5(4H)-one.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-dibromo-3-phenylisoxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylisoxazol-5(4H)-one: Lacks the bromine atoms, which might affect its reactivity and applications.

    4,4-Dichloro-3-phenylisoxazol-5(4H)-one: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.

Uniqueness

The presence of bromine atoms in 4,4-dibromo-3-phenylisoxazol-5(4H)-one can significantly influence its chemical reactivity and potential applications. Bromine atoms can act as leaving groups in substitution reactions, making the compound a versatile intermediate in organic synthesis.

Properties

CAS No.

61656-38-0

Molecular Formula

C9H5Br2NO2

Molecular Weight

318.95 g/mol

IUPAC Name

4,4-dibromo-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C9H5Br2NO2/c10-9(11)7(12-14-8(9)13)6-4-2-1-3-5-6/h1-5H

InChI Key

IILXAWSHWIMCCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C2(Br)Br

Origin of Product

United States

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